N-(6-methylpyridin-2-yl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide
Description
This compound features a complex tricyclic core with fused heterocyclic rings, including a 10-thia (sulfur) and four nitrogen atoms (1,5,6,8-tetraaza). The structure is further functionalized with a phenyl group at position 6 and a 6-methylpyridin-2-yl acetamide moiety. The tricyclic framework likely contributes to conformational rigidity, while the sulfur and nitrogen atoms enable diverse intermolecular interactions, such as hydrogen bonding and π-stacking. Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving its 3D structure and validating bond geometries .
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S/c1-13-6-5-9-17(23-13)24-18(28)10-15-12-30-21-25-19-16(20(29)26(15)21)11-22-27(19)14-7-3-2-4-8-14/h2-9,11,15H,10,12H2,1H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJODKDHJIKZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Heteroatom Composition
The target compound’s 10-thia-1,5,6,8-tetraazatricyclo system distinguishes it from analogs like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (), which contains a 7-oxa-9-aza-spiro framework. Key differences include:
- Heteroatoms: The substitution of sulfur (thia) for oxygen (oxa) alters electronic properties and hydrogen-bonding capacity.
- Ring Fusion : The tricyclic system in the target compound offers greater rigidity compared to the spiro structure in , which may enhance thermal stability but reduce conformational flexibility .
Substituent Effects on Reactivity and Bioactivity
- 6-Methylpyridin-2-yl vs. Benzothiazol Groups : The pyridine ring in the target compound enables aromatic π-π interactions and hydrogen bonding via its nitrogen atom, whereas benzothiazol derivatives () exhibit thiazole-related bioactivity, often targeting enzymes or DNA .
- Phenyl vs. Dimethylamino-Phenyl: The phenyl group in the target compound contributes to hydrophobicity, while dimethylamino-phenyl substituents () enhance solubility and electron-donating effects, influencing redox properties .
Hydrogen Bonding and Crystallographic Behavior
Graph set analysis () reveals that the acetamide group in the target compound forms N–H···O and C=O···H–N interactions, similar to amide-containing analogs. However, sulfur’s weaker hydrogen-bonding capacity may result in less dense crystal packing compared to oxygen-rich systems like those in .
Functional Comparison Table
Research Findings and Implications
- Thermal Stability : The fused tricyclic system in the target compound likely improves thermal stability over spiro analogs, as seen in differential scanning calorimetry (DSC) studies of similar frameworks .
- Biological Activity : The pyridine moiety may target kinase enzymes, whereas benzothiazol derivatives () are explored as antimicrobials. The prop-2-enyl group in 565180-71-4 could confer reactivity for click chemistry modifications .
- Solubility : Sulfur’s hydrophobicity in the target compound may limit aqueous solubility compared to oxygenated analogs, necessitating formulation strategies like salt formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
